Topiramate-13C6
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Overview
Description
Topiramate-13C6 is a carbon-13 labeled isotope of topiramate, a broad-spectrum antiepileptic agent. Topiramate is known for its ability to enhance gamma-aminobutyric acid (GABA) activity, inhibit kainate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, inhibit voltage-sensitive sodium and calcium channels, increase potassium conductance, and inhibit carbonic anhydrase . The carbon-13 labeling in this compound allows for precise tracking and quantification in metabolic studies.
Mechanism of Action
Target of Action
Topiramate-13C6, a derivative of the naturally occurring sugar D-fructose, primarily targets voltage-dependent sodium channels, GABA receptors, and glutamate receptors .
- These channels play a crucial role in the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . This compound enhances the activity of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the brain. This leads to an overall decrease in neuronal excitability . This compound antagonizes AMPA/kainate glutamate receptors, which are associated with excitatory neurotransmission. This action further contributes to the reduction of neuronal hyperexcitability .
Mode of Action
This compound alters the activity of its targets by modifying their phosphorylation state instead of by a direct action . By blocking neuronal voltage-dependent sodium channels, it inhibits the rapid, repetitive firing of neurons . It enhances GABA-A receptor activity at brain non-benzodiazepine receptor sites, leading to an increase in inhibitory neurotransmission . Furthermore, it reduces glutamate activity at both AMPA and kainate receptors, decreasing excitatory neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neuronal excitability and neurotransmission. By enhancing GABAergic activity and inhibiting glutamatergic activity, this compound can restore the balance between inhibition and excitation within the neuronal networks. This helps to stabilize the neuronal membranes, reduce the frequency of seizures, and prevent migraines .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed and has good bioavailability . Its pharmacokinetics are linear, and it has a relatively long half-life . It can interact with some hormonal contraceptives, potentially reducing their effectiveness . This compound clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .
Result of Action
The primary result of this compound action is the reduction of neuronal hyperexcitability, which can help control seizures and prevent migraines . By blocking sodium channels, enhancing GABA activity, and antagonizing glutamate receptors, this compound can effectively reduce the frequency of seizures in individuals with epilepsy and decrease the occurrence of migraines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs . Additionally, it is contraindicated in pregnancy due to the risk of significant harm to the unborn child, including a higher risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder . Therefore, women of childbearing potential taking this compound must use effective contraception .
Biochemical Analysis
Biochemical Properties
Topiramate-13C6 interacts with several enzymes, proteins, and other biomolecules. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it effectively reduces insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes . It influences cell function by modulating insulin response in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks neuronal excitability, preventing seizures and migraines by increasing GABA activity and inhibiting glutamate activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a patient developed erectile dysfunction after several months of this compound use . This suggests that the compound’s effects can vary over time and may depend on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in high-fat diet-induced animal models, this compound selectively augments glucose uptake within skeletal and cardiac myocytes and adipose tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes, enhancing our understanding of its therapeutic potential in managing weight and insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topiramate-13C6 involves the incorporation of carbon-13 into the molecular structure of topiramate. This is typically achieved through the use of carbon-13 labeled precursors in the synthetic route. The general synthetic route for topiramate involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose with sulfamoyl chloride in the presence of a base to form the sulfamate ester . The carbon-13 labeled version follows a similar pathway but uses carbon-13 labeled starting materials.
Industrial Production Methods
Industrial production of this compound requires specialized facilities capable of handling isotopically labeled compounds. The process involves the large-scale synthesis of carbon-13 labeled precursors, followed by their incorporation into the topiramate molecule. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Topiramate-13C6 undergoes various chemical reactions, including:
Oxidation: Topiramate can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the sulfamate group.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites of topiramate, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Topiramate-13C6 is used extensively in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used in studies to understand the metabolic pathways and degradation products of topiramate.
Biology: Employed in research to study the pharmacokinetics and pharmacodynamics of topiramate in biological systems.
Medicine: Utilized in clinical research to investigate the efficacy and safety of topiramate in treating epilepsy and migraines.
Industry: Applied in the development of new formulations and drug delivery systems.
Comparison with Similar Compounds
Topiramate-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Topiramate: The non-labeled version of this compound.
Levetiracetam: Another antiepileptic drug with a different mechanism of action.
Lamotrigine: An antiepileptic that inhibits sodium channels but does not have the same broad-spectrum activity as topiramate.
This compound’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications.
Properties
CAS No. |
1217455-55-4 |
---|---|
Molecular Formula |
C12H21NO8S |
Molecular Weight |
345.32 g/mol |
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |
InChI Key |
KJADKKWYZYXHBB-OYKWVVKKSA-N |
Isomeric SMILES |
CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
97240-79-4 (unlabelled) |
tag |
Topiramate |
Origin of Product |
United States |
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